molecular formula C7H10Br2N2O2 B6218004 2-(2-bromo-1,5-dimethyl-1H-imidazol-4-yl)acetic acid hydrobromide CAS No. 2751614-62-5

2-(2-bromo-1,5-dimethyl-1H-imidazol-4-yl)acetic acid hydrobromide

Cat. No.: B6218004
CAS No.: 2751614-62-5
M. Wt: 314
InChI Key:
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Description

2-(2-bromo-1,5-dimethyl-1H-imidazol-4-yl)acetic acid hydrobromide is a chemical compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms within a five-membered ring structure. This particular compound is characterized by the presence of a bromine atom and two methyl groups attached to the imidazole ring, as well as an acetic acid moiety. The hydrobromide salt form enhances its solubility in water, making it useful for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-1,5-dimethyl-1H-imidazol-4-yl)acetic acid hydrobromide typically involves the bromination of 1,5-dimethylimidazole followed by the introduction of the acetic acid group. One common method involves the reaction of 1,5-dimethylimidazole with bromine in the presence of a suitable solvent, such as acetic acid or dichloromethane, under controlled temperature conditions. The brominated intermediate is then reacted with chloroacetic acid in the presence of a base, such as sodium hydroxide, to form the desired product. The final step involves the conversion of the free acid to its hydrobromide salt by treatment with hydrobromic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques to meet the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-1,5-dimethyl-1H-imidazol-4-yl)acetic acid hydrobromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction of the imidazole ring or the acetic acid moiety can lead to the formation of different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, or amines. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted imidazole derivatives depending on the nucleophile used.

    Oxidation Reactions: Oxidized products may include imidazole N-oxides or carboxylic acid derivatives.

    Reduction Reactions: Reduced products may include imidazole alcohols or reduced acetic acid derivatives.

Scientific Research Applications

2-(2-bromo-1,5-dimethyl-1H-imidazol-4-yl)acetic acid hydrobromide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and as a probe for investigating biological pathways involving imidazole derivatives.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of functional materials.

Mechanism of Action

The mechanism of action of 2-(2-bromo-1,5-dimethyl-1H-imidazol-4-yl)acetic acid hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the acetic acid moiety play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The compound may also participate in redox reactions, affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    1,5-dimethylimidazole: Lacks the bromine and acetic acid groups, making it less reactive in certain substitution and oxidation reactions.

    2-bromoimidazole: Contains the bromine atom but lacks the methyl and acetic acid groups, resulting in different reactivity and applications.

    4,5-dimethylimidazole: Similar structure but different substitution pattern, leading to variations in chemical behavior and biological activity.

Uniqueness

2-(2-bromo-1,5-dimethyl-1H-imidazol-4-yl)acetic acid hydrobromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and acetic acid groups allows for versatile reactivity and a wide range of applications in various fields.

Properties

CAS No.

2751614-62-5

Molecular Formula

C7H10Br2N2O2

Molecular Weight

314

Purity

95

Origin of Product

United States

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